4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

説明

“4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound that is related to the class of compounds known as nitroimidazoles . It is synthesized by reacting 2-methyl-nitroimidazole and epichlorohydrin .

Synthesis Analysis

The synthesis of “4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole” involves the alkylation of 5-phenyl-1H-tetrazole and 4-nitro-2H-1,2,3-triazole with 1-chloro-2,3-epoxy-propane . This process is followed by dehydrochlorination of the intermediate chlorohydrin .Molecular Structure Analysis

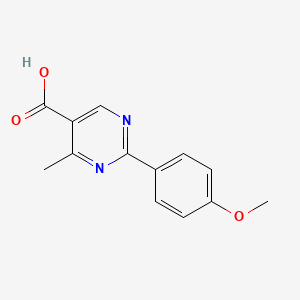

The molecular structure of “4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole” includes a pyrazole ring with a nitro group at the 4-position and an oxirane ring attached to the 1-position through a methylene group .科学的研究の応用

Energetic Materials Development

Novel pyrazoles, including those with nitro substituents, have been designed and synthesized for use as energetic materials. These compounds exhibit promising energetic performance, with positive oxygen balances and potential as environmentally benign alternatives to traditional energetic materials. Their properties, such as impact sensitivity and thermal stability, have been thoroughly evaluated, highlighting their applicability in this domain (Dalinger et al., 2015).

Synthesis and Characterization

The synthesis of pyrazole compounds has been reported, demonstrating various chemical reactions and characterizations. For instance, reactions involving nitroalkenes have led to the regioselective synthesis of phosphonylpyrazoles, illustrating the chemical versatility and potential for further functionalization of pyrazole derivatives (Muruganantham, Mobin, Namboothiri, 2007).

Magnetic and Luminescence Properties

Studies have explored the multifunctional properties of pyrazole-based compounds, including their behavior as single-molecule magnets (SMMs), luminescence, and magnetocaloric effects. These investigations reveal the potential of pyrazole derivatives in the development of multifunctional molecular materials with diverse applications in magnetism and optoelectronics (Li et al., 2021).

Herbicidal Applications

The herbicidal activity of pyrazole derivatives has been a subject of study, with certain compounds exhibiting significant pre-emergent activity against narrowleaf weed species. This research contributes to the development of novel herbicides, highlighting the agricultural applications of pyrazole compounds (Clark, 1996).

Antibacterial Research

Research into the antibacterial properties of pyrazole-containing compounds, such as PA-824, demonstrates their efficacy in treating tuberculosis. These studies underscore the potential of pyrazole derivatives in medical research, offering new avenues for the treatment of infectious diseases (Nuermberger et al., 2008).

将来の方向性

特性

IUPAC Name |

4-nitro-1-(oxiran-2-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZVMNQUUUAGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2713144.png)

![[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2713149.png)

![Methyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2713150.png)

![(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B2713152.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)

![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)

![N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2713162.png)